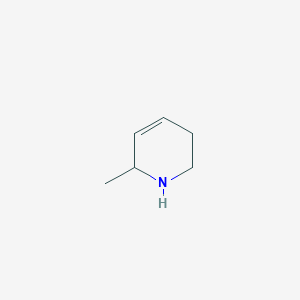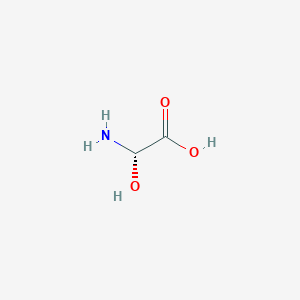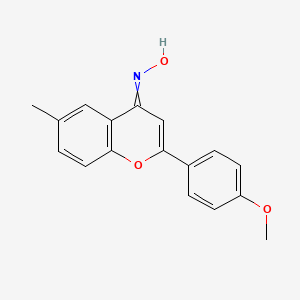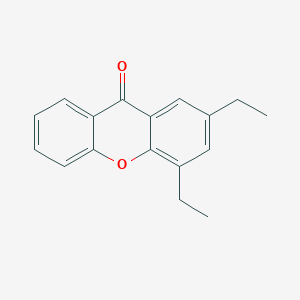
2,4-Diethyl-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diethyl-9H-xanthen-9-one is a member of the xanthone family, which are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework. Xanthones are known for their yellow color and have been extensively studied due to their diverse pharmacological activities. The compound this compound is particularly interesting due to its unique substituents, which can modulate its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Classical Condensation: One of the traditional methods for synthesizing xanthones involves the condensation of a salicylic acid with a phenol derivative.
Aryl Aldehyde with Phenol Derivative: Another approach involves the reaction of an aryl aldehyde with a phenol derivative.
Salicylaldehyde with 1,2-Dihaloarenes: This method involves the reaction of salicylaldehyde with 1,2-dihaloarenes, which can be catalyzed by metals such as copper or palladium.
o-Haloarenecarboxylic Acid with Arynes: This approach uses o-haloarenecarboxylic acids and arynes to form the xanthone core through an intramolecular cyclization reaction.
Industrial Production Methods
Industrial production of 2,4-Diethyl-9H-xanthen-9-one may involve scaling up the above synthetic routes using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. The use of microwave heating and other advanced techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Jones reagent, acetone, 0°C.
Reduction: Sodium borohydride, tetrahydrofuran, room temperature.
Substitution: Various halogenated reagents, metal catalysts, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2,4-Diethyl-9H-xanthen-9-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Diethyl-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress and inflammation . The compound’s ability to enhance Nrf2 translocation suggests its potential in counteracting oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Xanthone: The parent compound with a similar dibenzo-γ-pyrone framework.
Azaxanthones: Compounds with nitrogen atoms in the aromatic moiety, offering different biological activities.
Thioxanthones: Sulfur-containing analogs with distinct photophysical properties.
Uniqueness
2,4-Diethyl-9H-xanthen-9-one stands out due to its specific diethyl substituents, which can influence its chemical reactivity and biological activity. These unique substituents can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
117283-60-0 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2,4-diethylxanthen-9-one |
InChI |
InChI=1S/C17H16O2/c1-3-11-9-12(4-2)17-14(10-11)16(18)13-7-5-6-8-15(13)19-17/h5-10H,3-4H2,1-2H3 |
InChI Key |
KODNTHAUOGOFJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=C1)C(=O)C3=CC=CC=C3O2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
![1,1'-Oxybis[3-(octyloxy)propan-2-ol]](/img/structure/B14286121.png)
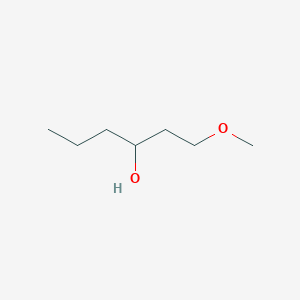
![(5Z)-5-({4-[2-(Diethylamino)ethoxy]phenyl}imino)-4-phenyl-1,3-thiazol-2(5H)-one](/img/structure/B14286129.png)
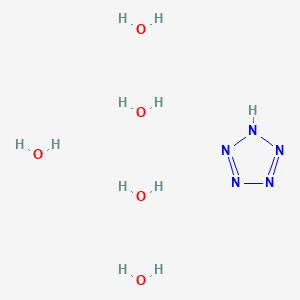
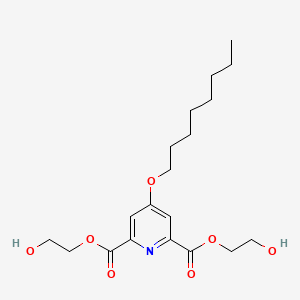

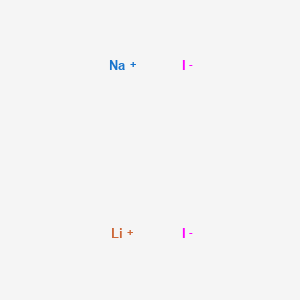

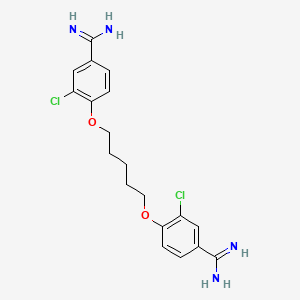
![N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine](/img/structure/B14286178.png)
